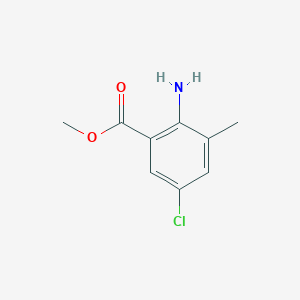
Methyl 2-amino-5-chloro-3-methylbenzoate
Cat. No. B2762621
Key on ui cas rn:
79101-83-0
M. Wt: 199.63
InChI Key: BOYQWVQNPIZDPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07528260B2
Procedure details


The solution prepared in Step B (96.2 g, 200 mmol) was diluted with acetonitrile (60.0 g) and ethylene glycol (180 g) and dried azeotropically by distilling at atmospheric pressure under a Claisen distillation head to take off ˜72 mL of volatiles. Then the distillation head was replaced with a dry-ice-cooled condenser, the remaining solution was cooled to 0-5° C., and methylamine gas (31.1 g, 1000 mmol) was added below the surface of the reaction mixture. The mixture was heated at 70° C. for 17.5 h, and then water (400 mL) was added slowly to precipitate the product. The mixture was cooled slowly to 5° C., stirred for 15 minutes at this temperature, filtered, and the solids were washed with water and dried under nitrogen to afford the subject compound (36.36 g, 91.5% yield). HPLC showed 99.3 area % purity.





Name
Yield
91.5%
Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3](=O)[C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[C:6]([CH3:11])[C:5]=1[NH2:12].C(O)CO.[CH3:18][NH2:19].O>C(#N)C>[NH2:12][C:5]1[C:6]([CH3:11])=[CH:7][C:8]([Cl:10])=[CH:9][C:4]=1[C:3]([NH:19][CH3:18])=[O:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
96.2 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=C(C(=CC(=C1)Cl)C)N)=O
|
|
Name
|
|
|
Quantity
|
180 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)O
|
|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
31.1 g
|
|
Type
|
reactant
|
|
Smiles
|
CN
|
Step Three
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
2.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 15 minutes at this temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried azeotropically
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
by distilling at atmospheric pressure under a Claisen distillation head
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated at 70° C. for 17.5 h
|
|
Duration
|
17.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate the product
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled slowly to 5° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the solids were washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under nitrogen
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C(=O)NC)C=C(C=C1C)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 36.36 g | |
| YIELD: PERCENTYIELD | 91.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 91.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
